molecular formula C23H33N5O B5141489 [3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone

[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone

Cat. No.: B5141489
M. Wt: 395.5 g/mol
InChI Key: ZUUUUCNQPCMSSP-UHFFFAOYSA-N
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Description

[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a combination of piperazine, piperidine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by their coupling with the pyrazole derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Solvent recovery and recycling, along with waste management protocols, are crucial to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound can be used as a probe to study cellular processes and interactions. Its ability to interact with specific proteins and enzymes makes it valuable for biochemical assays and drug discovery.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an agonist or antagonist for certain receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-methylphenyl)piperazin-1-yl]piperidine
  • [5-propan-2-yl-1H-pyrazol-3-yl]methanone

Uniqueness

Compared to similar compounds, [3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and interactions, making it more versatile for various applications.

Properties

IUPAC Name

[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O/c1-17(2)20-15-21(25-24-20)23(29)28-10-6-8-19(16-28)26-11-13-27(14-12-26)22-9-5-4-7-18(22)3/h4-5,7,9,15,17,19H,6,8,10-14,16H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUUUCNQPCMSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=NNC(=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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